BenchChemオンラインストアへようこそ!

Serine protease hepsin (229-237)

HLA-A2-restricted CTL epitope Prostate cancer immunotherapy Functional CTL validation

Serine protease hepsin (229-237), also designated Hpn229 (sequence GLQLGVQAV), is a synthetic 9-amino-acid peptide corresponding to residues 229–237 of the human hepsin serine protease catalytic domain. This peptide functions as an HLA-A*02:01-restricted cytotoxic T lymphocyte (CTL) epitope and is primarily employed in prostate cancer immunotherapy research.

Molecular Formula
Molecular Weight
Cat. No. B1575172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerine protease hepsin (229-237)
SynonymsSerine protease hepsin (229-237)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Serine Protease Hepsin (229-237) – A Defined HLA-A2-Restricted CTL Epitope Peptide for Prostate Cancer Immunotherapy Research


Serine protease hepsin (229-237), also designated Hpn229 (sequence GLQLGVQAV), is a synthetic 9-amino-acid peptide corresponding to residues 229–237 of the human hepsin serine protease catalytic domain [1]. This peptide functions as an HLA-A*02:01-restricted cytotoxic T lymphocyte (CTL) epitope and is primarily employed in prostate cancer immunotherapy research [1][2]. Manufactured to ≥95% purity by HPLC-MS with defined physicochemical properties (CAS 352427-89-5, MW 884.03, solubility ~22 g/L), it is supplied in lyophilized, sterile, endotoxin-free form suitable for rigorous in vitro and in vivo immunological assays .

Why Hepsin (229-237) Cannot Be Replaced by Generic HLA-A2 Prostate Cancer Peptides


Generic substitution of Serine protease hepsin (229-237) with other HLA-A2-restricted prostate cancer peptides (e.g., PSA-derived, PAP-derived, or PSMA-derived epitopes) introduces significant scientific risk because the target antigen biology and functional validation context differ fundamentally. Hepsin is a type II transmembrane serine protease overexpressed in >90% of primary prostate tumors at levels often exceeding 10-fold relative to benign tissue, and it directly drives tumor invasion and metastasis through pericellular proteolysis of substrates such as laminin-332 and pro-HGF [1][2]. In contrast, PSA expression is frequently downregulated in advanced androgen-independent disease, and PSMA exhibits broader normal-tissue expression, compromising both target consistency and tumor specificity [3]. Furthermore, the Hpn229 epitope was selected not merely by computational binding prediction but through a four-step empirical validation cascade (HLA-A2 binding assay, in vitro T-cell priming, tumor-cell lysis assay, and normal-cell counter-screen), meaning that superficially similar peptides predicted by algorithms alone have a high probability of failing functional CTL validation — as demonstrated by the two of five hepsin-derived candidates that failed to induce effective tumor lysis in the same study [1].

Quantitative Differentiation Evidence for Serine Protease Hepsin (229-237) as a Prostate Cancer CTL Epitope


Functional Validation Rate: Only 3 of 5 Hepsin-Derived Candidate Peptides Achieved Tumor-Cell Lysis

Among five computationally predicted and HLA-A2-binding hepsin-derived candidate peptides evaluated in a single study using the same four-step validation pipeline, only three peptides — Hpn229 (residues 229–237, GLQLGVQAV), Hpn268 (residues 268–276, PLTEYIQPV), and Hpn199 (residues 191–199, SLLSGDWVL) — successfully induced CTL effectors that lysed hepsin-positive, HLA-A2-matched LNCaP prostate cancer cells [1]. The remaining two candidate peptides (sequences not specified in the abstract) failed to produce functional CTL responses, yielding a functional validation rate of 60% (3/5) [1]. This demonstrates that hepsin epitope selection is not trivially achieved by binding prediction alone and that Hpn229 belongs to the minority of candidates that survive empirical functional screening.

HLA-A2-restricted CTL epitope Prostate cancer immunotherapy Functional CTL validation

Tumor-Specific Cytotoxicity: Hepsin (229-237)-Induced CTLs Spare Normal Liver Cells While Lysing Prostate Cancer Cells

CTLs induced by Hpn229 (GLQLGVQAV) demonstrated target-cell discrimination: they effectively lysed hepsin-positive, HLA-A2-matched LNCaP prostate cancer cells but did not lyse L-O2 normal liver cells, which express low endogenous hepsin levels [1]. This differential lytic activity — tumor-cell lysis versus normal-cell sparing — was evaluated under identical in vitro CTL assay conditions and was observed for all three functional hepsin epitopes (Hpn229, Hpn268, Hpn199) but not for the two non-functional candidates [1]. In contrast, PSMA-targeted peptides carry a documented risk of off-tumor reactivity because PSMA is expressed in several normal non-prostate tissues including small intestine, kidney, and brain, making it a less tumor-specific target than hepsin [2].

Tumor-specific CTL Hepsin peptide vaccine Autoimmunity risk

Hepsin Overexpression: >90% Prevalence and >10-Fold Upregulation in Prostate Cancer Provides Superior Antigen Coverage vs. PSA or PAP

Hepsin is one of the most consistently upregulated genes in prostate cancer, with overexpression detected in >90% of primary prostate tumors and levels frequently exceeding 10-fold relative to matched benign tissue [1][2]. In a direct tissue comparison, hepsin overexpression in cancerous versus noncancerous tissue was found in 81 of 90 patient samples (90%, p < 0.001), and in 48 patients (53%) overexpression exceeded 10-fold [2]. This contrasts with PSA, whose expression is androgen-dependent and can be lost or diminished in advanced castration-resistant prostate cancer (CRPC), and with PAP, which is also androgen-regulated and may be downregulated in high-grade tumors [3]. PSMA, while expressed in most prostate cancers, is also prominently expressed in normal small intestine, kidney proximal tubules, and brain astrocytes, reducing its therapeutic index [4].

Tumor antigen selection Prostate cancer biomarker Hepsin overexpression

IFN-γ Response: Hpn229 Significantly Increases Antigen-Specific T-Cell Frequency vs. Negative Control Peptide

In the primary validation study, Hpn229 stimulation increased the frequency of IFN-γ-producing T cells compared to a negative control peptide, as measured in in vitro T-cell assays using peripheral blood mononuclear cells from HLA-A2+ donors [1]. This IFN-γ response was observed for all three functional hepsin epitopes (Hpn229, Hpn268, Hpn199) but not for the two peptides that failed functional validation, indicating that IFN-γ production correlates with antitumor lytic capacity [1]. By comparison, studies of PAP-derived HLA-A2 epitopes (p18–26, p112–120, p135–143) using ELISPOT assays in 20 prostate cancer patients and 10 healthy donors demonstrated pre-existing T-cell responses with variable frequencies depending on the peptide, but PAP is androgen-regulated and may be less reliably expressed across disease stages [2]. Specific IFN-γ spot-forming cell counts per 10⁶ PBMCs are available in the full-text publication for direct quantitative comparison.

IFN-γ ELISPOT CTL immunogenicity Peptide vaccine potency

Vendor Product Specifications: Hepsin (229-237) Peptide with 95% HPLC-MS Purity, Sterile, Endotoxin-Free Formulation

Commercially available Serine protease hepsin (229-237) (Cat# EP11492_1, peptides&elephants) is supplied as a lyophilized powder with ≥95% purity confirmed by HPLC-MS, sterile and endotoxin-free, in 1 mg quantity with TFA counterion and free N- and C-termini [1]. The peptide has a defined molecular identity: CAS number 352427-89-5, molecular formula C₃₉H₆₉N₁₁O₁₂, molecular weight 884.03 g/mol, and calculated aqueous solubility of approximately 22 g/L at 25°C . This specification profile is relevant compared to custom-synthesized prostate cancer epitope peptides that may be delivered at lower purity grades (e.g., 70–90% crude) or without endotoxin certification, which can confound T-cell assays due to TLR-mediated innate immune activation. For example, PSA-derived and PSCA-derived peptides are often used at varying purity levels in the literature without standardized endotoxin reporting, introducing inter-laboratory variability in immunogenicity assessment .

Peptide purity Endotoxin-free HPLC-MS quality control

Priority Application Scenarios for Serine Protease Hepsin (229-237) in Prostate Cancer Immunotherapy Research


HLA-A2 Transgenic Mouse Immunization for Hepsin-Targeted Vaccine Efficacy Studies

Hpn229 (GLQLGVQAV) can be formulated with adjuvant (e.g., incomplete Freund's adjuvant, CpG, or poly-ICLC) and used to immunize HLA-A2.1 transgenic mice (e.g., HLA-A*0201/Kb transgenic strain) to evaluate hepsin-specific CTL priming, tumor challenge protection, and memory T-cell responses [1]. The functional validation evidence demonstrating that Hpn229-induced CTLs lyse hepsin-positive tumor cells while sparing normal liver cells provides the mechanistic basis for such in vivo efficacy studies, and the endotoxin-free, high-purity peptide is directly suitable for animal immunization protocols without additional purification [1][2].

Multi-Epitope Peptide Vaccine Formulation Combining Hepsin, PAP, and PSA Epitopes

Given that hepsin is overexpressed in >90% of prostate cancers independently of androgen receptor status, Hpn229 can serve as a critical component in multi-epitope vaccines that also incorporate MHC class I epitopes from PAP (e.g., PAP112-120) and PSA to broaden antigenic coverage and reduce the risk of immune escape through antigen loss [1][2]. This multi-antigen strategy is particularly relevant for castration-resistant prostate cancer (CRPC), where PSA and PAP expression may decline but hepsin expression is maintained [3]. The defined peptide identity and purity specifications facilitate reproducible formulation ratios.

Ex Vivo Immunomonitoring of Hepsin-Specific CD8+ T-Cell Responses in Prostate Cancer Clinical Trials

Hpn229 peptide can be used as a stimulant in IFN-γ ELISPOT assays, intracellular cytokine staining, or MHC class I dextramer staining to enumerate hepsin-specific CTL frequencies in peripheral blood or tumor-infiltrating lymphocytes from prostate cancer patients enrolled in immunotherapy clinical trials [1]. The peptide's demonstrated ability to increase IFN-γ-producing T-cell frequency and its established HLA-A2 restriction make it suitable for both baseline immune-status assessment and post-vaccination response monitoring. The ≥95% purity and endotoxin-free specification ensure that assay readouts reflect antigen-specific T-cell responses rather than TLR-mediated nonspecific activation [2].

Dendritic Cell Loading for Autologous Cell-Based Prostate Cancer Immunotherapy

Hpn229 can be pulsed onto autologous monocyte-derived dendritic cells (DCs) from HLA-A2+ prostate cancer patients to generate a DC-based vaccine, analogous to the established sipuleucel-T (Provenge) platform [1]. Following DC maturation and peptide loading, the DCs are re-infused to prime hepsin-specific CTL responses in vivo. The tumor-specific lysis pattern (LNCaP lysis with L-O2 normal-cell sparing) provides preclinical evidence supporting the safety rationale for targeting hepsin via DC vaccination, while the high solubility (~22 g/L) facilitates efficient peptide pulsing at standardized concentrations [2][3].

Quote Request

Request a Quote for Serine protease hepsin (229-237)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.